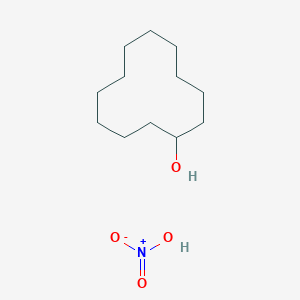
Nitric acid--cyclododecanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–cyclododecanol (1/1) is a compound formed by the reaction of nitric acid with cyclododecanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclododecanol involves the reaction of cyclododecanol with nitric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The high-boiling fraction separated by distillation from the products obtained from the reaction of nitric acid with cyclododecanol and cyclododecanone is composed primarily of dodecanedioic acid, undecanedioic acid, and sebacic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under stringent conditions to ensure purity and yield. The process may involve multiple steps, including distillation and purification, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Nitric acid–cyclododecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cyclododecanol can be oxidized to form cyclododecanone using oxidizing agents such as nitric acid.
Reduction: The reduction of cyclododecanone back to cyclododecanol can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve replacing the hydroxyl group in cyclododecanol with other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions include cyclododecanone, dodecanedioic acid, undecanedioic acid, and sebacic acid .
Applications De Recherche Scientifique
Nitric acid–cyclododecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of nitric acid–cyclododecanol involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and industrial applications .
Comparaison Avec Des Composés Similaires
Cyclododecanol: A precursor in the synthesis of nitric acid–cyclododecanol.
Cyclododecanone: An oxidation product of cyclododecanol.
Dodecanedioic Acid: A major product formed from the reaction of nitric acid with cyclododecanol.
Uniqueness: Nitric acid–cyclododecanol is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to form various high-value products makes it a compound of significant interest in both research and industrial applications .
Propriétés
Numéro CAS |
60223-09-8 |
|---|---|
Formule moléculaire |
C12H25NO4 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
cyclododecanol;nitric acid |
InChI |
InChI=1S/C12H24O.HNO3/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;2-1(3)4/h12-13H,1-11H2;(H,2,3,4) |
Clé InChI |
AKCDHUBTRYJUKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)O.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


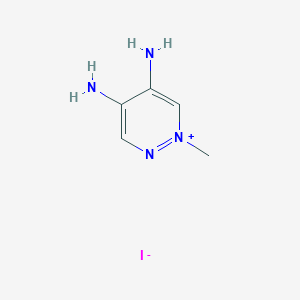
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
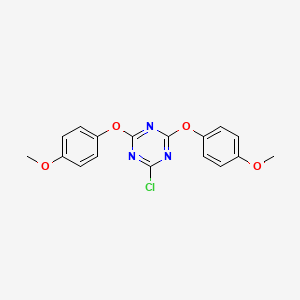
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)

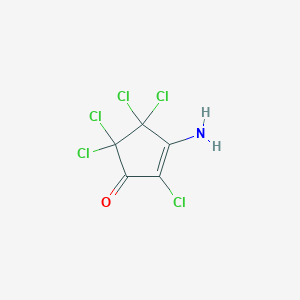

![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)
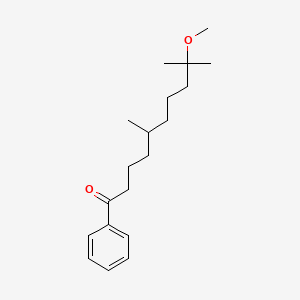

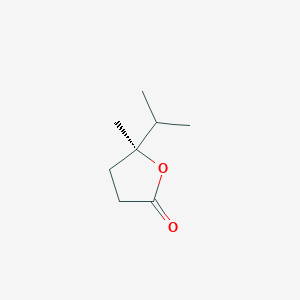
![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
